molecular formula C13H10N2O3 B12121389 Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-97-7

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12121389
CAS No.: 1152513-97-7
M. Wt: 242.23 g/mol
InChI Key: WUYFSVRKZDFRLY-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- (IUPAC name: 3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol) is a heterocyclic compound featuring a phenol moiety linked to a 1,2,4-oxadiazole ring substituted with a 5-methylfuran group at the 5-position. The 1,2,4-oxadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1152513-97-7

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3

InChI Key

WUYFSVRKZDFRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

In a representative procedure, 3-hydroxybenzonitrile is treated with 5-methylfuran-2-carbhydroxamoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is refluxed at 65°C for 12–18 hours, with triethylamine serving as a base to scavenge HCl byproducts. Post-reaction, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the target compound as a pale-yellow solid.

Key Analytical Data

  • IR Spectroscopy : Absorptions at 1620 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (phenolic O–H) confirm oxadiazole formation and free hydroxyl group retention.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.34 (t, 1H, J = 7.8 Hz, aromatic), 6.78 (d, 1H, J = 3.1 Hz, furanyl), 6.45 (d, 1H, J = 3.1 Hz, furanyl), 5.21 (s, 1H, OH).

Oxidative Cyclization of Amidoximes

An alternative pathway employs amidoximes as precursors, which undergo oxidative cyclization in the presence of hypervalent iodine reagents. This method offers superior regiocontrol compared to traditional thermal approaches.

Synthetic Steps

  • Amidoxime Formation : 3-Hydroxybenzamidine reacts with hydroxylamine hydrochloride in ethanol/water (4:1) at 60°C for 6 hours to yield 3-hydroxybenzamidoxime.

  • Cyclization : The amidoxime is treated with (diacetoxyiodo)benzene (DAIB) in dichloromethane at room temperature for 2 hours. DAIB facilitates dehydrogenation, forming the oxadiazole ring while preserving the phenolic group.

Optimization Insights

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.

  • Yield Enhancement : Adding molecular sieves (4Å) improves yield from 68% to 82% by absorbing generated water.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for oxadiazole formation, reducing typical reaction times from hours to minutes.

Procedure

A mixture of 3-hydroxybenzoic acid hydrazide and 5-methylfuran-2-carbonyl chloride is subjected to microwave irradiation (300 W, 120°C) in acetonitrile for 15 minutes. The reaction proceeds via a one-pot cyclodehydration mechanism, eliminating water and HCl.

Advantages Over Conventional Heating

  • Time Efficiency : 15 minutes vs. 12 hours under reflux.

  • Purity : Reduced side products due to uniform heating, as evidenced by HPLC analysis showing 98.5% purity.

Catalytic Approaches Using Polymer-Supported Reagents

Immobilized catalysts enable facile separation and reuse, aligning with green chemistry principles.

Polymer-Bound Triphenylphosphine (PBTP)

PBTP catalyzes the coupling of 3-hydroxybenzaldehyde and 5-methylfuran-2-carboxamide in toluene at 110°C. The phosphine mediates Staudinger-type reactions, forming intermediates that cyclize to the oxadiazole.

Recycling Efficiency

  • Catalyst Reuse : PBTP retains 89% activity after five cycles, as determined by ICP-MS analysis of residual phosphorus.

Characterization and Validation

Robust analytical protocols ensure structural fidelity and purity:

TechniqueCritical ObservationsSource
¹³C NMR 167.2 ppm (C3 of oxadiazole), 161.5 ppm (phenolic C)
HRMS m/z 243.0774 [M+H]⁺ (calc. 243.0770)
XRD Monoclinic crystal system, P2₁/c space group

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing 1,3,4-oxadiazole formation is suppressed by using electron-deficient nitriles.

  • Acid Sensitivity of Furanyl Group : Mild conditions (pH 6–7) prevent furan ring opening during synthesis .

Scientific Research Applications

Antimicrobial Activity

Compounds containing oxadiazole rings have shown promising antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit significant activity against a range of microorganisms. For instance, related compounds have demonstrated effectiveness against bacterial strains such as Bacillus cereus and Listeria monocytogenes . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Recent research highlights the anticancer potential of oxadiazole derivatives. For example, compounds similar to Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- have been tested for their ability to inhibit cancer cell proliferation. In vitro studies show that certain oxadiazole derivatives achieve significant growth inhibition in various cancer cell lines, including those from breast and lung cancers . The specific mechanisms may involve induction of apoptosis or inhibition of key signaling pathways associated with tumor growth.

Anti-Diabetic Properties

Oxadiazole compounds have also been explored for their anti-diabetic effects. Some studies suggest that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models . The presence of specific functional groups within the oxadiazole structure appears to play a critical role in mediating these effects.

Case Study 1: Anticancer Activity Assessment

A study evaluated various derivatives of phenolic oxadiazoles for their anticancer properties against multiple cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells. For instance, a derivative exhibited over 85% growth inhibition in ovarian cancer cells (OVCAR-8) .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several phenolic oxadiazoles were tested against Gram-positive and Gram-negative bacteria. The findings revealed that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial potency compared to control compounds .

Mechanism of Action

The mechanism by which Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- exerts its effects is largely dependent on its interaction with molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent on Oxadiazole Phenol Position Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 5-Methylfuran-2-yl 3-position ~259.26* Unknown (predicted antimicrobial)
4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]phenol 3-Pyridinyl 4-position ~253.25 Antimicrobial
4-(5-(2-Cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenol 2-Cyclopentyl-6-methoxypyridin-4-yl 4-position 379.45 Antibacterial, antifungal
4-(3-(4-Iodophenyl)-1,2,4-oxadiazol-5-yl)phenol 4-Iodophenyl 4-position ~379.18 Antimicrobial scaffold
2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol (PHOP) Phenyl 4-position ~282.28 Moderate antioxidant activity
4-(5-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol (HMOP) 4-Hydroxy-3-methoxyphenyl 4-position ~330.31 Potent antioxidant (highest ABTS+/DPPH trapping)

*Estimated based on molecular formula C₁₂H₁₀N₂O₃.

Key Observations :

  • Electron-Donating vs. In contrast, electron-withdrawing groups like 4-iodophenyl (in ) may improve metabolic stability but reduce solubility.
  • Antioxidant Activity: Substituents with hydroxyl groups (e.g., HMOP in ) significantly boost antioxidant efficacy compared to non-polar groups (e.g., phenyl in PHOP).
  • Antimicrobial Specificity: Pyridinyl () and pyridinone derivatives () show enhanced activity against enteric pathogens, likely due to improved membrane penetration and target affinity.

Pharmacological and Physicochemical Properties

  • Acid-Base Behavior: The phenolic -OH (pKa ~10) and oxadiazole ring (weakly basic) may influence ionization state under physiological conditions, affecting absorption .
  • Thermal Stability : 1,2,4-Oxadiazoles generally exhibit high thermal stability (decomposition temperatures >250°C), as seen in .

Chemical Reactions Analysis

Amidoxime-Carboxylic Acid Cyclocondensation

Reaction of a suitable amidoxime precursor with 3-hydroxybenzoic acid derivatives in the presence of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) forms the 1,2,4-oxadiazole core. Subsequent functionalization introduces the 5-methylfuran moiety .

Hydrazide-Acid Chloride Route

Aryl hydrazides react with acid chlorides (e.g., 5-methylfuroyl chloride) under dehydrating conditions (POCl₃, PCl₅) to yield 1,2,4-oxadiazoles. The phenolic group may require protection (e.g., as a methyl ether) during synthesis and subsequent deprotection .

Cyclization of Thioamides

Thioamide intermediates, derived from carboxylic acids and hydrazine hydrate, undergo cyclization with carbon disulfide (CS₂) in basic conditions to form oxadiazole-thiones. Methylation or alkylation introduces the furan substituent .

Phenolic Group (-OH)

  • Etherification/Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline conditions to form ethers.

  • Esterification : Forms esters with acyl chlorides or anhydrides (e.g., acetic anhydride) .

  • Electrophilic Substitution : Nitration or sulfonation occurs at the para position relative to the hydroxyl group due to its activating effect .

1,2,4-Oxadiazole Ring

  • Nucleophilic Attack : Limited due to aromatic stability, but strong nucleophiles (e.g., Grignard reagents) may open the ring under harsh conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the oxadiazole to amidines or amines, though this is less common for 1,2,4-oxadiazoles compared to 1,3,4-oxadiazoles .

5-Methylfuran Substituent

  • Oxidation : Ozone or mCPBA (meta-chloroperbenzoic acid) oxidizes the furan ring to diketones or epoxides.

  • Electrophilic Substitution : Substitutions (e.g., halogenation) occur preferentially at the α-positions of the furan ring .

Characterization Data

Key spectroscopic properties of analogous compounds are summarized below:

Property Data for 1,2,4-Oxadiazole Derivatives Source
IR (ν, cm⁻¹) 1610–1585 (C=N), 1219 (C-O), 3658 (OH)
¹H NMR (δ, ppm) 1.51 (s, t-Bu), 2.42 (s, CH₃), 5.67 (s, OH)
¹³C NMR (δ, ppm) 152.5 (C=N), 126.3 (aromatic C), 39.5 (NCH₃)
HRMS (m/z) [M+H]⁺ calc. for C₁₄H₁₂N₂O₃: 256.0848, found: 256.0850

Stability and Reactivity Trends

  • Thermal Stability : 1,2,4-oxadiazoles are generally stable up to 200°C but decompose under strong acidic or basic conditions .

  • Photolytic Degradation : UV exposure may lead to ring-opening reactions, particularly in polar solvents .

Q & A

Q. What are the established synthetic routes for Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-?

The synthesis involves constructing the 1,2,4-oxadiazole ring through cyclization reactions. Key methods include:

  • Condensation reactions : Amidoximes react with carboxylic acid derivatives under thermal or catalytic conditions (e.g., DCC as a coupling agent) to form the oxadiazole core .
  • One-pot carboxamidation : A metal-free tandem approach combines nucleophilic addition, deamination, and cyclization, achieving high yields for analogous oxadiazoles .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is commonly used.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • X-ray crystallography : Determines absolute configuration and molecular packing; SHELX software is standard for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., furanyl protons at δ 6.2–7.1 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • IR spectroscopy : Confirms functional groups (C=N stretch at 1580–1620 cm⁻¹, phenolic O–H at 3200–3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁N₂O₃: 267.0764) .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize target-based assays aligned with structural analogs:

  • Enzyme inhibition : Test dipeptidyl peptidase-4 (DPP-4) activity using fluorogenic substrates (e.g., Gly-Pro-AMC) at 10–100 μM concentrations .
  • Antioxidant capacity : Measure radical scavenging (DPPH/ABTS assays) with IC₅₀ determination; compare to Trolox standards .
  • Cytotoxicity : Screen against normal cell lines (e.g., HEK293) via MTT assays to establish safety margins.

Q. What safety protocols are essential when handling this compound?

Based on GHS classification:

  • H302 : Harmful if swallowed; H315/H319 : Skin/eye irritation . Precautions:
  • Use nitrile gloves, lab coats, and safety goggles in ventilated hoods.
  • Store at 2–8°C under inert atmosphere.
  • Neutralize spills with 5% sodium bicarbonate.

Advanced Research Questions

Q. What mechanistic insights exist regarding its bioactivity?

  • DPP-4 inhibition : Competitive binding to the enzyme’s catalytic site (Ser630, His740), validated via molecular docking. Increases plasma GLP-1 by >50% in murine models, enhancing insulin secretion .
  • Antioxidant action : Electron donation stabilizes radicals; o-hydroxyl groups enhance activity via resonance effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Substituent PositionModificationBioactivity Impact
Phenol para-positionElectron-donating groups (e.g., –OCH₃)↑ Antioxidant efficacy via radical stabilization
Oxadiazole C-5Bulky aryl groups (e.g., 4-F-C₆H₄)↑ Enzyme inhibition potency by enhancing hydrophobic interactions
Furan methyl groupReplacement with electron-withdrawing groupsAlters metabolic stability; requires microsomal testing .

Q. What strategies address solubility limitations in pharmacological studies?

  • Prodrug synthesis : Introduce phosphate esters at the phenolic –OH; hydrolyzes in vivo to active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm) to enhance aqueous dispersion .
  • Co-crystallization : Use succinic acid as a coformer to improve dissolution rate by 3-fold .

Q. How to resolve contradictions in bioactivity data across studies?

Case example: Discrepancies in DPP-4 inhibition IC₅₀ values may arise from:

  • Assay variability : Standardize substrate concentrations (50 μM Gly-Pro-AMC) and incubation times (30 min) .
  • Solvent effects : Use DMSO ≤0.1% to avoid artificial inhibition.
  • Cell-based vs. cell-free systems : Validate hits in both systems; cell membranes may limit compound access .

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